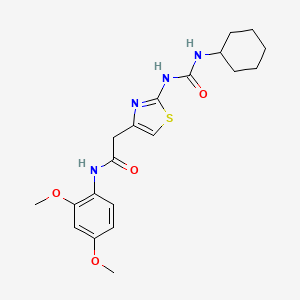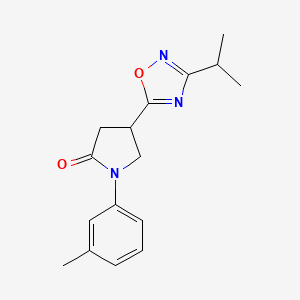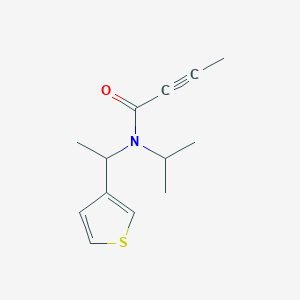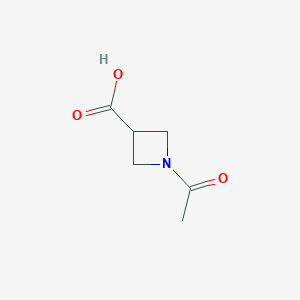![molecular formula C8H12O3 B2404588 1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester CAS No. 73039-83-5](/img/structure/B2404588.png)
1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” is a chemical compound with the IUPAC name “ethyl 1-oxaspiro [2.3]hexane-2-carboxylate”. It has a CAS Number of 73039-83-5 and a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of spirocyclic compounds like “1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” is gaining increasing importance due to their widespread utility in medicinal chemistry . A two-step one-pot process has been reported for the production of spirocyclic epoxides and aziridines containing a cyclobutane motif . In this process, a bicyclo[1.1.0]butyl sulfoxide is lithiated and added to a ketone, aldehyde or imine, and the resulting intermediate is cross-coupled with an aryl triflate through C-C σ-bond alkoxy- or aminopalladation with concomitant epoxide or aziridine formation .Molecular Structure Analysis
The molecular structure of “1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” is represented by the InChI code1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 . Chemical Reactions Analysis
Esters, like “1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” include a molecular weight of 156.18 . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Synthesis and Transformation
Synthesis of Derivatives : The compound is used in the synthesis of various derivatives. For instance, the addition of carboxylic acid bromides to 2-oxaspiro-[3,2]-hexane leads to the corresponding esters, like the ones involving 1-bromomethylcyclopropylcarbinol (D’yachenko & Lukina, 1968). Similarly, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a related compound, is synthesized and studied for its properties (Kuroyan, Pogosyan & Grigoryan, 1991).
Transformation and Ring Expansion : The compound undergoes various transformation reactions, such as the treatment of 1-ethoxycarbonyl-5-oxo-4-oxaspiro [2.3] hexane with different reactants to produce a range of derivatives, highlighting its versatility (Kato, Katagiri & Sato, 1981).
Chiral Derivatives Synthesis : The desymmetrization of prochiral oxaspiro[3.3]heptane derivatives, closely related to the compound , has been explored for synthesizing enantiomerically enriched alcohols, esters, amino acids, and amino alcohols, demonstrating its potential in producing chiral building blocks (O'Dowd, Manske, Freedman & Cochran, 2022).
Chemical Reactions and Properties
Reactivity with Zinc and Arylglyoxals : Studies have shown that methyl esters of related structures react with zinc and arylglyoxals, forming products like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones (Shchepin, Kirillov & Nedugov, 2003). This highlights its potential in organic synthesis involving transition metals.
Ring-Opening Reactions : The compound, through its derivatives, is involved in ring-opening reactions, often leading to the formation of complex structures like oxetanes, showcasing its role in facilitating intricate organic transformations (Taboada, Ordonio, Ndakala, Howell & Rablen, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-oxaspiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSUEYRJVSLEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2404516.png)
![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)


![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)
![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)
